
1-Octyl-5-mercaptotetrazolesodiumsalt
Übersicht
Beschreibung
1-Octyl-5-mercaptotetrazolesodiumsalt (OMTS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMTS is a water-soluble compound that has been studied for its ability to inhibit corrosion and as a potential anti-tumor agent.
Wissenschaftliche Forschungsanwendungen
1-Octyl-5-mercaptotetrazolesodiumsalt has been studied for its potential applications in various fields, including corrosion inhibition, anti-tumor activity, and as a potential therapeutic agent for neurodegenerative diseases. In the field of corrosion inhibition, this compound has been shown to be an effective inhibitor for the corrosion of mild steel in acidic environments. In the field of anti-tumor activity, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in mice. In the field of neurodegenerative diseases, this compound has been shown to protect against oxidative stress and reduce inflammation in the brain.
Wirkmechanismus
The mechanism of action of 1-Octyl-5-mercaptotetrazolesodiumsalt is not fully understood. However, it has been proposed that this compound inhibits corrosion by forming a protective film on the metal surface. In the field of anti-tumor activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the field of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been shown to have no significant adverse effects on organ function or behavior. This compound has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in the brain, suggesting that it may have potential therapeutic effects for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Octyl-5-mercaptotetrazolesodiumsalt has several advantages for lab experiments, including its water solubility, low toxicity, and potential applications in various fields. However, this compound has some limitations, including its high cost and limited availability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Zukünftige Richtungen
For 1-Octyl-5-mercaptotetrazolesodiumsalt include further studies to understand its mechanism of action and potential applications in various fields. In the field of corrosion inhibition, further studies are needed to optimize the reaction conditions and evaluate the effectiveness of this compound in different environments. In the field of anti-tumor activity, further studies are needed to evaluate the effectiveness of this compound in different types of cancer and to understand its potential side effects. In the field of neurodegenerative diseases, further studies are needed to evaluate the potential therapeutic effects of this compound in animal models and to understand its potential side effects. Overall, this compound has significant potential for various applications, and further studies are needed to fully understand its potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a two-step process and has been studied for its potential applications in corrosion inhibition, anti-tumor activity, and as a potential therapeutic agent for neurodegenerative diseases. This compound has low toxicity and has several advantages for lab experiments, including its water solubility and potential applications in various fields. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Eigenschaften
InChI |
InChI=1S/C9H18N4S.Na/c1-2-3-4-5-6-7-8-13-9(14)10-11-12-13;/h2-8H2,1H3,(H,10,12,14); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACRQJFWTYHBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=S)N=NN1.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4NaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
266310-25-2 | |
| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-octyl-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266310-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium](/img/structure/B3256141.png)
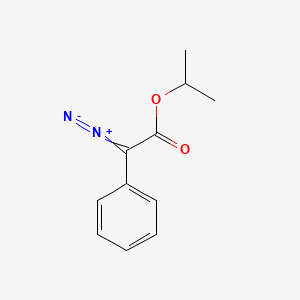

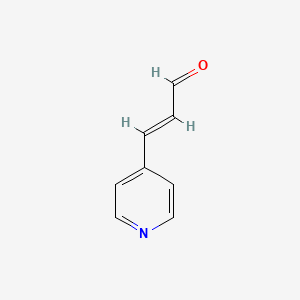
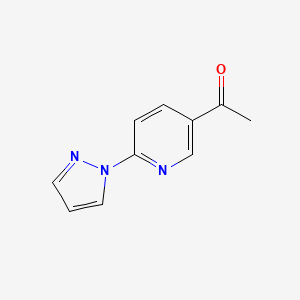


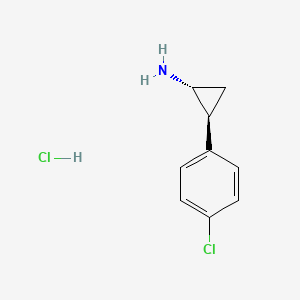
![[2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3256220.png)
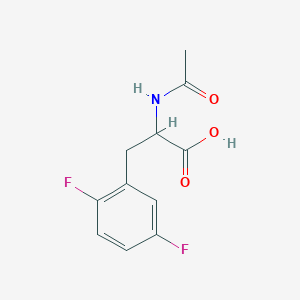
![Tert-butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B3256238.png)
![Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide](/img/structure/B3256242.png)
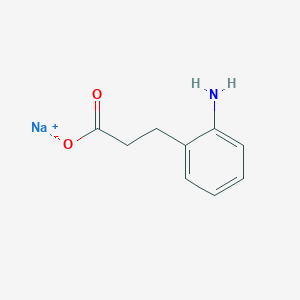
![5-[3-(1H-tetraazol-5-yl)propyl]-1H-tetraazole](/img/structure/B3256256.png)